2-(Hex-2-ynoxymethyl)oxirane
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Overview
Description
2-(Hex-2-ynoxymethyl)oxirane is a chemical compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are three-membered cyclic ethers with an oxygen atom and two carbon atoms. This particular compound features a hex-2-ynoxymethyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-2-ynoxymethyl)oxirane can be achieved through several methods:
Williamson Ether Synthesis: This method involves the intramolecular cyclization of halogenated alcohols in a basic medium to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.
Darzens Reaction: This involves the reaction of halogenated esters with aldehydes or ketones in a basic medium, followed by intramolecular cyclization to form oxiranes.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods
Industrial production of epoxides, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Hex-2-ynoxymethyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These can occur under acidic or basic conditions, leading to different products depending on the reaction mechanism (S_N1 or S_N2).
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Acidic Conditions: Protonation of the epoxide oxygen followed by nucleophilic attack.
Basic Conditions: Nucleophilic attack on the less substituted carbon of the epoxide ring.
Oxidizing Agents: MCPBA for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Hex-2-ynoxymethyl)oxirane has several scientific research applications:
Polymer Chemistry: Used in the synthesis of polymers with unique properties, such as improved kinetics and physical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of epoxy resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hex-2-ynoxymethyl)oxirane involves the electrophilic nature of the epoxide ring, which makes it susceptible to nucleophilic attack. The ring strain in the three-membered oxirane ring facilitates its reactivity, leading to ring-opening reactions under various conditions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: The simplest epoxide, widely used in industrial applications.
Propylene Oxide: Another common epoxide with similar reactivity.
Oxetane: A four-membered cyclic ether with different ring strain and reactivity compared to oxiranes.
Uniqueness
2-(Hex-2-ynoxymethyl)oxirane is unique due to the presence of the hex-2-ynoxymethyl group, which imparts distinct chemical properties and reactivity compared to simpler epoxides like ethylene oxide and propylene oxide . This uniqueness makes it valuable for specific applications in polymer chemistry and other fields .
Properties
CAS No. |
51517-94-3 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(hex-2-ynoxymethyl)oxirane |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-3,6-8H2,1H3 |
InChI Key |
QAZKEDABCXXXHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCOCC1CO1 |
Origin of Product |
United States |
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